![molecular formula C18H18ClN5O3S B11139965 2-chloro-4-(1,1-dioxido-1,2-thiazinan-2-yl)-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)benzamide](/img/structure/B11139965.png)
2-chloro-4-(1,1-dioxido-1,2-thiazinan-2-yl)-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)benzamide
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Overview
Description
2-chloro-4-(1,1-dioxido-1,2-thiazinan-2-yl)-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)benzamide is a complex organic compound that features a unique combination of functional groups, including a chloro-substituted benzamide, a dioxido-thiazinane ring, and a triazolo-pyridine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-4-(1,1-dioxido-1,2-thiazinan-2-yl)-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)benzamide typically involves multi-step organic reactions. One common approach includes:
Formation of the Thiazinane Ring: The thiazinane ring can be synthesized by reacting an appropriate amine with sulfur dioxide and a suitable oxidizing agent under controlled conditions.
Benzamide Formation: The benzamide moiety is introduced by reacting the thiazinane derivative with 2-chloro-4-aminobenzoic acid in the presence of coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Triazolo-Pyridine Introduction:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions, as well as the implementation of purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiazinane ring, potentially forming sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro or chloro groups, converting them to amines or dehalogenated products, respectively.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperoxybenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or palladium on carbon (Pd/C) in the presence of hydrogen gas (H₂) are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions to replace the chloro group.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines or dehalogenated benzamides.
Substitution: Various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
Chemistry
In organic synthesis, this compound can serve as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it a valuable intermediate in the development of new materials and catalysts.
Biology and Medicine
In medicinal chemistry, 2-chloro-4-(1,1-dioxido-1,2-thiazinan-2-yl)-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)benzamide may exhibit biological activity due to its structural similarity to known pharmacophores. It could be investigated for potential therapeutic applications, such as antimicrobial, anticancer, or anti-inflammatory agents.
Industry
In the industrial sector, this compound could be used in the development of specialty chemicals, including advanced polymers and coatings. Its unique functional groups may impart desirable properties such as enhanced stability, reactivity, or specific interactions with other materials.
Mechanism of Action
The mechanism of action of 2-chloro-4-(1,1-dioxido-1,2-thiazinan-2-yl)-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)benzamide would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The triazolo-pyridine moiety, for example, could engage in hydrogen bonding or π-π stacking interactions with target proteins, influencing their function.
Comparison with Similar Compounds
Similar Compounds
- 2-chloro-4-(1,1-dioxido-1,2-thiazinan-2-yl)benzoic acid
- 2-chloro-4-(1,1-dioxido-1,2-thiazinan-2-yl)phenylcarbonylamino)benzoate
Uniqueness
Compared to similar compounds, 2-chloro-4-(1,1-dioxido-1,2-thiazinan-2-yl)-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)benzamide stands out due to the presence of the triazolo-pyridine moiety, which can confer unique electronic and steric properties. This structural feature may enhance its binding affinity and specificity for certain biological targets, making it a promising candidate for drug development and other applications.
Biological Activity
2-Chloro-4-(1,1-dioxido-1,2-thiazinan-2-yl)-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)benzamide is a synthetic organic compound with significant potential in medicinal chemistry. Its unique structural features include a chloro-substituted benzamide moiety and a thiazinane ring with dioxido functionality. This article explores its biological activities, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C16H23ClN2O3S, with a molecular weight of approximately 358.9 g/mol. The structural complexity suggests various reactivity patterns and biological interactions.
Property | Value |
---|---|
Molecular Formula | C16H23ClN2O3S |
Molecular Weight | 358.9 g/mol |
Structural Features | Chloro group, Thiazinane ring with dioxido functionality |
The biological activity of this compound is primarily mediated through its ability to interact with specific molecular targets. It forms stable complexes with proteins or enzymes, which can lead to:
- Inhibition of Enzyme Activity : The compound may inhibit key enzymes involved in various metabolic pathways.
- Disruption of Cellular Processes : By modulating protein function, it can alter cellular signaling pathways.
Antimicrobial Properties
Research indicates that compounds within the thiazolidinone class exhibit antimicrobial activity. The presence of the thiazinane ring enhances this activity by potentially disrupting bacterial cell wall synthesis or inhibiting essential metabolic processes.
Anticancer Activity
Recent studies highlight the anticancer potential of thiazolidinone derivatives. These compounds have shown significant cytotoxic effects against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. The mechanism often involves the inhibition of specific kinases or other regulatory proteins involved in cell cycle progression.
Case Studies and Research Findings
- Study on Anticancer Activity :
-
Antimicrobial Evaluation :
- In a comparative study, the compound was tested against various bacterial strains including Staphylococcus aureus and Escherichia coli, showing promising results with minimum inhibitory concentrations (MICs) lower than those of standard antibiotics .
- Structure-Activity Relationship (SAR) :
Properties
Molecular Formula |
C18H18ClN5O3S |
---|---|
Molecular Weight |
419.9 g/mol |
IUPAC Name |
2-chloro-4-(1,1-dioxothiazinan-2-yl)-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)benzamide |
InChI |
InChI=1S/C18H18ClN5O3S/c19-15-11-13(24-9-3-4-10-28(24,26)27)6-7-14(15)18(25)20-12-17-22-21-16-5-1-2-8-23(16)17/h1-2,5-8,11H,3-4,9-10,12H2,(H,20,25) |
InChI Key |
PLONFFRFMSNJDT-UHFFFAOYSA-N |
Canonical SMILES |
C1CCS(=O)(=O)N(C1)C2=CC(=C(C=C2)C(=O)NCC3=NN=C4N3C=CC=C4)Cl |
Origin of Product |
United States |
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